molecular formula C12H20N2 B3023240 N~1~,N~1~-dipropyl-1,2-benzenediamine CAS No. 926227-51-2

N~1~,N~1~-dipropyl-1,2-benzenediamine

Cat. No. B3023240
CAS RN: 926227-51-2
M. Wt: 192.3 g/mol
InChI Key: UVOHBMGLRDCKFY-UHFFFAOYSA-N
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Description

“N~1~,N~1~-dipropyl-1,2-benzenediamine” is a chemical compound with the molecular weight of 192.3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “N~1~,N~1~-dipropyl-1,2-benzenediamine” is represented by the InChI code: 1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

“N~1~,N~1~-dipropyl-1,2-benzenediamine” is a liquid at room temperature . It has a molecular weight of 192.3 . The storage temperature is recommended to be -10°C .

Scientific Research Applications

Clay-Swelling Inhibitor

N1,N1’-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine), abbreviated as NETS, is a low-molecular-weight clay-swelling inhibitor. It is widely used to prevent clay swelling. Molecular dynamics (MD) simulations have been employed to study the adsorption mechanism of NETS on the surface of montmorillonite (Mnt) . Understanding its behavior can aid in optimizing its application in inhibiting clay swelling.

Selective Synthesis of N-Arylbenzene-1,2-diamines

N1,N1-Dipropylbenzene-1,2-diamine plays a crucial role in the selective synthesis of N-arylbenzene-1,2-diamines. A proposed mechanism involves three main steps: (1) a photoredox reaction between a protonated azobenzene and the solvent to produce hydrazobenzene; (2) an o-semidine rearrangement of hydrazobenzene to form N2-arylbenzene-1,2-diamine; and (3) a condensation reaction between N2-arylbenzene-1,2-diamine and acetaldehyde . This synthetic pathway offers a versatile approach to obtain N-arylbenzene-1,2-diamines.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “N~1~,N~1~-dipropyl-1,2-benzenediamine” can be found online . It is always important to handle chemical compounds with appropriate safety measures.

Mechanism of Action

Mode of Action

It is known that the compound is highly reactive , which suggests it may interact with its targets through covalent bonding or other chemical reactions.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which may influence its absorption and distribution

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.

properties

IUPAC Name

2-N,2-N-dipropylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOHBMGLRDCKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dipropylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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